Ethyl 3-amino-3-hydrazinylidenepropanoate

Medicinal Chemistry Synthetic Chemistry Heterocyclic Synthesis

Sourcing heteroatom-rich fragments with dual reactive handles for FBDD campaigns often leads to supply delays and limited structural diversity. This compound directly addresses that bottleneck. - Dual Functionality: Integrates a primary amine and hydrazinylidene moiety (MW 145.16), enabling distinct cyclization pathways inaccessible to simple hydrazones. - FBDD-Optimized: Low molecular weight scaffold ideal for screening and subsequent fragment growing/linking to generate novel leads. - Synthetic Utility: Serves as a versatile intermediate for 3-amino-substituted pyrazoles, triazines, and metal-coordination complexes. Supplied with rigorous quality control, ensuring lot-to-lot consistency for reliable SAR studies.

Molecular Formula C5H11N3O2
Molecular Weight 145.16 g/mol
CAS No. 155053-64-8
Cat. No. B130581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-3-hydrazinylidenepropanoate
CAS155053-64-8
Synonyms3-HYDRAZINO-3-IMINO-PROPANOIC ACID, ETHYL ESTER
Molecular FormulaC5H11N3O2
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=NN)N
InChIInChI=1S/C5H11N3O2/c1-2-10-5(9)3-4(6)8-7/h2-3,7H2,1H3,(H2,6,8)
InChIKeyFTLCBIIGDQBECJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-amino-3-hydrazinylidenepropanoate Overview


Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS 155053-64-8) is a heteroatom-rich hydrazone building block containing both primary amino and hydrazinylidene functional groups. It is an intermediate in heterocyclic synthesis and has preliminary data suggesting its role in medicinal chemistry. Its molecular formula is C₅H₁₁N₃O₂ with a molecular weight of 145.16 g/mol.

1
Primary amino + hydrazone scaffold for distinct reactivity
2
Low molecular weight fragment supports FBDD and solubility
3
Precursor to 3-amino-substituted heterocycles (pyrazoles, triazines)
4
Bidentate ligand for metal coordination and catalysis studies

Uniqueness of Ethyl 3-amino-3-hydrazinylidenepropanoate


Ethyl 3-amino-3-hydrazinylidenepropanoate possesses a unique structural arrangement: a hydrazinylidene moiety conjugated with an amino group on a propanoate backbone. This configuration distinguishes it from common hydrazone alternatives. While many hydrazones are derived from ketones and lack an amino group, this compound combines both a primary amine and a hydrazone, enabling distinct reactivity and biological interactions. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the hydrazinylidene group offers metal-coordination potential and cyclization pathways. This specific substitution pattern directly influences its utility in heterocyclic synthesis and its preliminary biological profile, making it non-interchangeable with other hydrazinylidene propanoates or simple amino esters.

Attribute
Target (This compound)
Typical analog
Substitution risk
Primary amine
Present
Absent
Limits hydrogen bonding and nucleophilic reactivity
Hydrazone substitution
Amino-hydrazinylidene
Aryl-hydrazono or alkyl-hydrazinylidene
Alters cyclization pathway and scaffold diversity
Molecular weight & lipophilicity
Low MW, no aromatic rings
Higher MW with aromatic substituents
May reduce fragment-likeness and solubility
Biological profile
Preliminary antimicrobial/anticancer screening
Antiviral or carboxylesterase inhibition
Different target interaction may not transfer

Ethyl 3-amino-3-hydrazinylidenepropanoate vs. Analogs


Amino-Hydrazone vs. Simple Hydrazones

Ethyl 3-amino-3-hydrazinylidenepropanoate contains both a primary amino group and a hydrazinylidene group, whereas commonly referenced analogs like Ethyl 2-[(4-fluorophenyl)hydrazinylidene]propanoate and Ethyl 2-[(4-methylphenyl)hydrazono]propanoate lack a primary amino group.

Functional groups
Class-level
1° amine + hydrazinylidene vs 0 amine (simple hydrazones)
Primary amine enables additional reactivity and interactions.
Structural comparison; experimental validation advised.
Medicinal Chemistry Synthetic Chemistry Heterocyclic Synthesis

Advantage in Fragment-Based Drug Design

Ethyl 3-amino-3-hydrazinylidenepropanoate has a molecular weight of 145.16 g/mol, making it a fragment-sized molecule (≤300 Da). In contrast, many hydrazinylidene propanoate analogs, such as Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate (MW ~285 g/mol) and Ethyl 2-[(4-chlorophenyl)hydrazono]propanoate (MW ~240 g/mol) , are significantly larger due to aromatic substituents.

Fragment profile
Reported
145.16 g/mol
vs ~285 g/mol (aryl analog)
Lower MW may improve solubility and ligand efficiency.
Calculated from molecular formulas.
Fragment-Based Drug Discovery Medicinal Chemistry Lead Optimization

Precursor for 3-Amino Heterocycles

Ethyl 3-amino-3-hydrazinylidenepropanoate is specifically used as an intermediate in the synthesis of heterocyclic compounds. While alkyl 2-arylhydrazinylidene-3-oxo-3-polyfluoroalkylpropionates are selective carboxylesterase inhibitors, [1] the target compound's unique amino-hydrazone motif enables different cyclization pathways, such as formation of pyrazoles or triazines.

Synthetic utility
Class-level
Precursor to 3-amino pyrazoles/triazines vs carboxylesterase inhibitors
Distinct heterocyclic entry point may support library synthesis.
Based on functional group arrangement.
Heterocyclic Chemistry Synthetic Methodology Medicinal Chemistry

Antimicrobial and Anticancer Potential

Ethyl 3-amino-3-hydrazinylidenepropanoate is reported to be studied for potential antimicrobial and anticancer properties. In contrast, 2-[2-(phenylcarbamoyl)hydrazinylidene]propanoates have demonstrated specific antiviral activity against influenza virus strain A/Puerto Rico/8/34 (H1N1) in MDCK cell culture, [1] highlighting distinct biological profiles among hydrazinylidene propanoate derivatives.

Bioactivity screen
Class-level
Antimicrobial, anticancer vs antiviral (H1N1)
Different bioactivity profile suggests distinct target engagement.
In vitro context; further validation required.
Antimicrobial Anticancer Biological Screening

Structural Characterization and Purity

Ethyl 3-amino-3-hydrazinylidenepropanoate is available with a typical purity of 95%. Its structure has been confirmed by NMR and X-ray crystallography. [1] This level of characterization ensures reliable use in research and development, whereas some hydrazinylidene analogs may lack comprehensive characterization data, introducing uncertainty in experimental outcomes.

Characterization
Specification review
95% purity; NMR & X-ray confirmed
Reliable characterization supports experimental reproducibility.
Compared to analogs with limited data.
Quality Control Analytical Chemistry Compound Characterization

Amino-Hydrazone as Bidentate Ligand

The hydrazone moiety in Ethyl 3-amino-3-hydrazinylidenepropanoate can act as a ligand for metal ions. In related systems, coordination compounds of 2-[2-(prop-2-en-1-ylcarbamothioyl)-hydrazinylidene]propanoic acid with 3d metal ions exhibit antimicrobial and antifungal activities with MIC values ranging from 31.25 to 1000 μg/mL. [1] The target compound's additional amino group may enhance metal-binding affinity and selectivity.

Metal coordination
Class-level
Potential bidentate ligand (amino, hydrazone donors)
May support coordination chemistry and bioinorganic studies.
Based on related hydrazone metal complexes.
Coordination Chemistry Catalysis Bioinorganic Chemistry

Ethyl 3-amino-3-hydrazinylidenepropanoate Applications


Fragment-Based Drug Discovery Library

Due to its low molecular weight (145.16 g/mol), presence of a primary amino group, and hydrazone functionality, this compound is an ideal fragment for FBDD screening campaigns. Its size and functional group composition allow for efficient exploration of chemical space and favorable ligand efficiency metrics. Researchers can use it as a starting point for growing or linking to generate novel lead compounds.

3-Amino Heterocycle Synthesis

This compound serves as a versatile intermediate for synthesizing 3-amino-substituted heterocycles, such as pyrazoles and triazines. Its unique amino-hydrazone motif enables cyclization reactions that are not accessible with simple hydrazone analogs. Medicinal chemists can utilize it to build diverse heterocyclic libraries for biological evaluation.

Metal Complexation & Catalysis

The hydrazone and amino groups can chelate metal ions, making this compound a candidate for developing metal complexes. These complexes may find applications in catalysis or as bioinorganic probes. [1] The coordination chemistry of related hydrazinylidene propanoates has demonstrated antimicrobial activity, suggesting potential for similar investigations.

Antimicrobial and Anticancer Screening

Preliminary studies indicate potential antimicrobial and anticancer properties. Research groups focused on infectious diseases or oncology can employ this compound as a starting scaffold for hit identification and structure-activity relationship (SAR) studies, particularly given its distinct profile compared to other hydrazinylidene derivatives that have shown antiviral activity. [2]

Application
Selection Property
Validation Focus
Fragment-based screening
Low MW, primary amine scaffold
Ligand efficiency and fragment expansion
3-Amino heterocycle synthesis
Amino-hydrazone cyclization precursor
Pyrazole/triazine scaffold diversity
Metal complexation & catalysis
Bidentate ligand (N,O donors)
Coordination chemistry and bioinorganic assays
Antimicrobial/anticancer screening
Preliminary bioactivity signal
Cell-based viability and target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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